5-Hydroxyquinoline

Catalog No.
S885098
CAS No.
578-67-6
M.F
C9H7NO
M. Wt
145.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Hydroxyquinoline

CAS Number

578-67-6

Product Name

5-Hydroxyquinoline

IUPAC Name

quinolin-5-ol

Molecular Formula

C9H7NO

Molecular Weight

145.16 g/mol

InChI

InChI=1S/C9H7NO/c11-9-5-1-4-8-7(9)3-2-6-10-8/h1-6,11H

InChI Key

GVNQVWJYDXOLST-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=CC=N2)C(=C1)O

Synonyms

5-Quinolinol; 5-Hydroxyquinoline; NSC 405729;

Canonical SMILES

C1=CC(=O)C2=CC=CNC2=C1

Isomeric SMILES

C1=CC(=O)C2=CC=CNC2=C1

Metal Chelator and Antioxidant:

-Hydroxyquinoline possesses chelating properties, meaning it can bind to metal ions. This makes it useful in various research settings:

  • Studying metal-protein interactions: By binding to specific metal ions in proteins, 5-hydroxyquinoline can help researchers understand the role of these metals in protein function and activity. Source:
  • Antioxidant activity: 5-hydroxyquinoline exhibits antioxidant properties, scavenging free radicals that can damage cells. This makes it potentially valuable for studying oxidative stress and its role in various diseases. Source:

Organic Synthesis and Material Science:

-Hydroxyquinoline serves as a precursor and intermediate in the synthesis of various organic compounds. Additionally, its unique properties make it relevant in material science research:

  • Synthesis of pharmaceuticals: 5-Hydroxyquinoline can be used as a starting material for the synthesis of certain drugs and drug candidates. Source:
  • Pigment and dye production: 5-Hydroxyquinoline is utilized in the production of certain pigments and dyes used in various industries. Source:
  • Development of functional materials: The chelating and electrical properties of 5-hydroxyquinoline make it potentially useful in the development of functional materials like sensors and catalysts.

Biological Research and Potential Therapeutic Applications:

Emerging research explores the potential therapeutic applications of 5-hydroxyquinoline:

  • Antiparasitic and antifungal properties: Studies suggest 5-hydroxyquinoline may possess antiparasitic and antifungal activity, warranting further investigation for potential drug development. Source:
  • Anti-cancer research: Preliminary research suggests 5-hydroxyquinoline might exhibit anti-cancer properties, but more research is needed to understand its mechanisms and potential for therapeutic applications. Source:

5-Hydroxyquinoline, also known as quinolin-5-ol, is an organic compound with the molecular formula C9H7NOC_9H_7NO and a molecular weight of approximately 145.16 g/mol. It features a hydroxyl group (-OH) attached to the fifth position of the quinoline ring system, which consists of a fused benzene and pyridine structure. This compound is characterized by its pale yellow crystalline appearance and has been studied for its various chemical and biological properties .

While 5-Hydroxyquinoline itself does not possess a well-defined biological mechanism of action, its metal chelating properties can influence various biological processes. For instance, it can:

  • Chelate iron: By chelating iron ions, it can potentially disrupt iron-dependent processes in certain microorganisms [].
Due to its functional groups. Notable reactions include:

  • Oxidative Polymerization: 5-Hydroxyquinoline can undergo oxidative polymerization in alkaline conditions, leading to the formation of poly(5-hydroxyquinoline), which exhibits interesting electrical and optical properties .
  • Metal Complexation: The hydroxyl group allows 5-hydroxyquinoline to form complexes with metal ions, which can be useful in analytical chemistry for detecting metal concentrations .
  • Nucleophilic Substitution: The compound can act as a nucleophile in substitution reactions, particularly when reacted with electrophiles, leading to various derivatives that have potential applications in medicinal chemistry .

5-Hydroxyquinoline exhibits notable biological activities, including:

  • Antimicrobial Properties: Research indicates that 5-hydroxyquinoline has antimicrobial effects against various bacteria and fungi, making it a candidate for developing new antimicrobial agents .
  • Antioxidant Activity: The compound has demonstrated antioxidant properties, potentially useful in preventing oxidative stress-related diseases .
  • Pharmacological Potential: Studies suggest that derivatives of 5-hydroxyquinoline may possess anti-inflammatory and analgesic effects, indicating its relevance in drug development .

Several methods are employed to synthesize 5-hydroxyquinoline:

  • Skraup Synthesis: This classical method involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent, leading to the formation of quinoline derivatives, including 5-hydroxyquinoline.
  • Electrochemical Synthesis: Recent advancements have introduced electrochemical methods for synthesizing 5-hydroxyquinoline directly from quinoline using controlled electrolysis techniques .
  • Regioselective Synthesis: Newer approaches focus on regioselective synthesis that allows for the selective introduction of the hydroxyl group at the desired position on the quinoline ring .

5-Hydroxyquinoline finds applications across various fields:

  • Dyes and Pigments: It is used in the manufacture of dyes due to its ability to form stable complexes with metals.
  • Pharmaceuticals: Its biological activities make it a candidate for developing new drugs, particularly in treating infections and inflammation .
  • Analytical Chemistry: The compound serves as an internal standard in chromatographic methods for analyzing substances like morphine in biological samples .

Studies on the interactions of 5-hydroxyquinoline with various biological molecules have revealed:

  • Metal Ion Binding: The ability of 5-hydroxyquinoline to chelate metal ions has been extensively studied, showing potential applications in bioremediation and environmental chemistry.
  • Protein Interactions: Research indicates that 5-hydroxyquinoline can interact with specific proteins, influencing their activity and stability, which is crucial for understanding its pharmacological effects .

Several compounds share structural similarities with 5-hydroxyquinoline. Here are some notable examples:

Compound NameStructureUnique Features
8-HydroxyquinolineHydroxyl group at position 8Known for its chelating properties; used as an analytical reagent.
4-HydroxyquinolineHydroxyl group at position 4Exhibits different biological activities compared to 5-hydroxyquinoline.
2-HydroxyquinolineHydroxyl group at position 2More soluble in water; used in dye synthesis.

Uniqueness of 5-Hydroxyquinoline

What sets 5-hydroxyquinoline apart from its analogs is its specific positioning of the hydroxyl group, which significantly influences its chemical reactivity and biological activity. This positioning enhances its ability to form stable complexes with metal ions while also providing distinct antimicrobial properties not seen in other hydroxyquinolines.

Position within Quinoline Chemistry Framework

5-Hydroxyquinoline occupies a distinctive position within the quinoline chemistry framework, representing one of the principal monohydroxylated derivatives of the parent quinoline heterocycle [8] [9]. The quinoline nucleus, characterized by its fused benzene-pyridine ring system, provides a versatile scaffold for chemical modification through substitution reactions at various positions [8] [12]. The positioning of the hydroxyl group at the 5-position places this functional group on the benzene ring portion of the quinoline framework, specifically at the alpha position relative to the ring fusion [13] [15].

The chemical classification of 5-hydroxyquinoline within the broader quinoline family follows established nomenclature principles that designate position numbers sequentially around the heterocyclic framework [25] [28]. The numbering system begins at the nitrogen-containing position and proceeds systematically through the fused ring system, with position 5 corresponding to the carbon atom adjacent to the ring fusion on the benzene portion [25] [28]. This positional designation distinguishes 5-hydroxyquinoline from other hydroxyquinoline isomers and determines its unique chemical reactivity patterns [13] [15].

The electronic properties of 5-hydroxyquinoline reflect the combined influence of the quinoline nitrogen atom and the phenolic hydroxyl group [11] [17]. The nitrogen heteroatom imparts basic character to the molecule, while the hydroxyl substituent contributes both hydrogen bonding capability and mild acidic properties [11] [30]. These dual characteristics position 5-hydroxyquinoline as an amphoteric compound capable of participating in both acid-base and coordination chemistry reactions [15] [30].

Structural investigations have revealed that 5-hydroxyquinoline exhibits tautomeric equilibrium between its hydroxyl and keto forms, with the hydroxyl tautomer predominating under standard conditions [17] [30]. This tautomeric behavior influences the compound's chemical reactivity and determines its interaction patterns with metal ions and other chemical species [15] [17]. The prevalence of the hydroxyl form contributes to the compound's ability to function as a ligand in coordination complexes, although its chelating capacity remains more limited compared to the 8-hydroxyquinoline isomer [15].

PropertyValue
Molecular FormulaC₉H₇NO
Molecular Weight (g/mol)145.16
CAS Number578-67-6
Melting Point (°C)223-226
Boiling Point (°C)313.0±15.0 (at 760 mmHg)
Density (g/cm³)1.3±0.1
Flash Point (°C)143.1±20.4
SolubilityDMSO, Methanol
ColorColorless to yellow/beige
pKa ValuespK₁: 5.20 (+1); pK₂: 8.54 (0)
Water Solubility (mg/L)416.5 (at 20°C)
Storage ConditionsKeep in dark place, inert atmosphere, room temperature

Isomeric Relationships among Hydroxyquinolines

The isomeric relationships among hydroxyquinolines represent a fundamental aspect of quinoline chemistry, with each positional isomer exhibiting distinct chemical and physical properties [13] [15] [17]. The systematic study of these isomeric compounds has revealed significant differences in thermodynamic stability, tautomeric behavior, and coordination chemistry capabilities [15] [17]. Among the principal hydroxyquinoline isomers, the 2-, 4-, 5-, and 8-substituted derivatives have received the most extensive investigation due to their distinct reactivity patterns and potential applications [13] [15].

Thermodynamic stability analyses have established a clear hierarchy among hydroxyquinoline isomers, with 2-hydroxyquinoline demonstrating the highest stability, followed by 8-hydroxyquinoline, while 5-hydroxyquinoline occupies an intermediate position within this stability sequence [17]. These stability differences arise from variations in intramolecular hydrogen bonding, electronic conjugation effects, and steric interactions within the fused ring system [17]. The relative thermodynamic stabilities influence both synthetic accessibility and chemical reactivity patterns for each isomeric form [17].

The metal chelation capabilities of hydroxyquinoline isomers vary dramatically based on the spatial arrangement of the hydroxyl group relative to the quinoline nitrogen atom [15]. The 8-hydroxyquinoline isomer exhibits exceptional chelating ability due to the optimal geometric arrangement for bidentate coordination, forming stable five-membered chelate rings with various metal ions [15]. In contrast, 5-hydroxyquinoline demonstrates more limited chelation capability, as the hydroxyl group positioning does not facilitate optimal metal coordination geometry [15].

Tautomeric equilibrium considerations further distinguish the various hydroxyquinoline isomers, with each compound exhibiting characteristic preferences for keto versus enol forms [17]. The 2-hydroxyquinoline isomer shows strong preference for the keto tautomer due to favorable lactam resonance stabilization, while the 4-hydroxyquinoline derivative demonstrates similar behavior [17]. The 5-hydroxyquinoline compound exhibits predominantly enol character, maintaining the hydroxyl functionality under standard conditions [17] [30].

IsomerPosition of OH GroupAlternative NamesThermodynamic StabilityMetal Chelation Ability
2-HydroxyquinolinePosition 2 (adjacent to nitrogen)Quinolin-2-ol, CarbostyrilMost stable isomerLimited chelation
4-HydroxyquinolinePosition 4 (gamma position)Quinolin-4-ol, Kynurenine metaboliteIntermediate stabilityModerate chelation
5-HydroxyquinolinePosition 5 (alpha position on benzene ring)Quinolin-5-ol, 5-QuinolinolModerate stabilityLimited chelation
8-HydroxyquinolinePosition 8 (ortho to nitrogen)Oxine, 8-QuinolinolSecond most stableExcellent chelation properties

Spectroscopic differentiation among hydroxyquinoline isomers relies on characteristic absorption patterns in infrared, nuclear magnetic resonance, and ultraviolet-visible spectroscopy [20] [30]. The positioning of the hydroxyl group influences both the vibrational frequencies and electronic transition energies, providing diagnostic signatures for isomer identification [20] [30]. These spectroscopic differences prove essential for analytical applications and structural confirmation in synthetic chemistry investigations [20] [30].

Significance in Contemporary Academic Investigation

Contemporary academic investigation of 5-hydroxyquinoline has expanded significantly beyond traditional synthetic chemistry applications, encompassing diverse research domains including analytical chemistry, materials science, and coordination chemistry [2] [18] [19]. The compound's unique structural features and chemical properties have positioned it as a valuable research tool for investigating fundamental chemical phenomena and developing novel analytical methodologies [2] [22].

In analytical chemistry applications, 5-hydroxyquinoline has gained recognition as a reliable internal standard for chromatographic analyses, particularly in forensic and clinical chemistry contexts [2]. The compound's chemical stability, distinctive spectroscopic properties, and minimal interference with target analytes make it suitable for quantitative determinations in complex biological matrices [2]. Research investigations have demonstrated its effectiveness in morphine quantification procedures, where it serves as a reference compound for calibration and quality control purposes [2].

Coordination chemistry investigations have explored the metal binding properties of 5-hydroxyquinoline, although its chelation capabilities remain more limited compared to other hydroxyquinoline isomers [15] [19]. Recent studies have examined the formation of metal complexes with various transition metal ions, investigating both stoichiometry and stability characteristics [19]. These investigations have revealed that while 5-hydroxyquinoline can form coordination compounds, the resulting complexes typically exhibit lower stability than those formed with 8-hydroxyquinoline [15] [19].

Materials science research has investigated the potential applications of 5-hydroxyquinoline in developing functional materials with specific electronic or optical properties [11] [18]. The compound's aromatic structure and hydrogen bonding capability contribute to interesting solid-state packing arrangements and intermolecular interactions [20]. These structural features have attracted attention for applications in organic electronics, sensor development, and crystalline materials research [11] [18].

Pharmaceutical chemistry investigations have examined 5-hydroxyquinoline as a structural component in drug design and development programs [18] [19]. While the compound itself does not exhibit significant biological activity, its incorporation into larger molecular frameworks has shown promise for developing new therapeutic agents [18] [19]. Research efforts have focused on creating hybrid molecules that combine the quinoline scaffold with other pharmacologically active components [18] [19].

Research AreaSpecific ApplicationResearch FocusCurrent Status
Analytical ChemistryInternal standard for morphine quantificationChromatographic analysisEstablished method
Medicinal ChemistryChelating agent developmentTherapeutic applicationsActive research
Materials ScienceMetal complex formation studiesElectronic propertiesEmerging applications
Biochemical ResearchBiological activity screeningAntimicrobial testingOngoing studies
Coordination ChemistryMetal ion detectionSensor developmentCommercial development
Drug DiscoveryLead compound optimizationStructure-activity relationshipsPreclinical studies

Computational chemistry studies have contributed significantly to understanding the electronic structure and reactivity patterns of 5-hydroxyquinoline [11] [17]. Density functional theory calculations have provided insights into molecular orbital distributions, charge density patterns, and thermodynamic properties [11] [17]. These theoretical investigations complement experimental studies and guide the design of new derivatives with enhanced properties for specific applications [11] [17].

Environmental chemistry research has examined the fate and behavior of 5-hydroxyquinoline in natural systems, particularly regarding its biodegradation pathways and environmental persistence [8]. These studies contribute to understanding the environmental impact of quinoline derivatives and inform regulatory decisions regarding their industrial use and disposal [8]. The research findings indicate that 5-hydroxyquinoline exhibits moderate environmental persistence but undergoes eventual biodegradation under appropriate conditions [8].

XLogP3

1.4

Dates

Modify: 2023-08-15

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